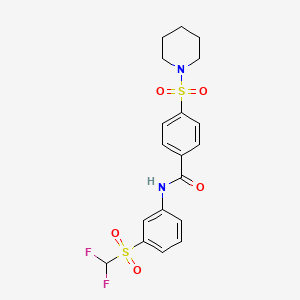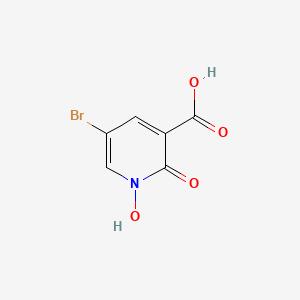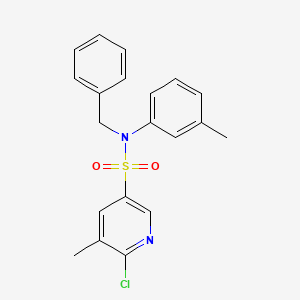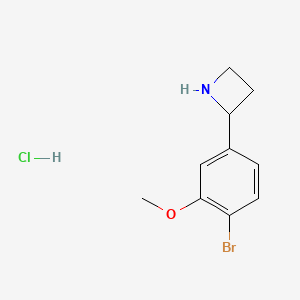![molecular formula C12H18O2 B2782458 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one CAS No. 23747-17-3](/img/structure/B2782458.png)
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one, also known as OTAVA-BB 120861, is a bicyclic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been extensively studied.2.1]oct-3-EN-2-one.
作用機序
The mechanism of action of 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and inflammation. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been found to inhibit the growth of cancer cells, suggesting that it may have potential therapeutic applications in the treatment of cancer.
実験室実験の利点と制限
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, it has not been extensively studied in vivo, so its effects in living organisms are not well understood.
将来の方向性
There are several future directions for research on 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one. One area of research could focus on the development of new synthetic methods for this compound, which could improve its purity and yield. Another area of research could focus on the in vivo effects of this compound, which could help to determine its potential therapeutic applications in the treatment of various diseases. Additionally, further research could be done to elucidate the mechanism of action of this compound, which could lead to the development of new drugs with similar properties.
合成法
The synthesis of 4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one involves the reaction of 4-methoxyphenol with 3,3-dimethyl-1-butene in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one has been extensively used in scientific research due to its unique chemical structure and various biochemical and physiological effects. This compound has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and to have potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
4-methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-11(2)8-5-6-12(11,3)10(13)7-9(8)14-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWZVIODSIIJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C=C2OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

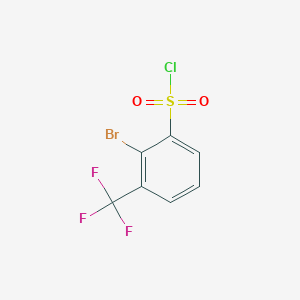
![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)

![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)
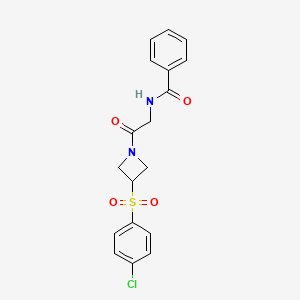
![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)

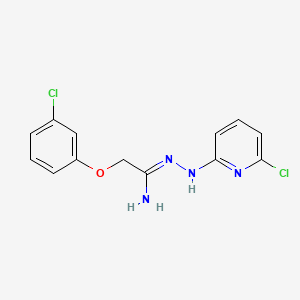
![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
